molecular formula C7H10O B009574 Cyclohepten-5-one CAS No. 19686-79-4

Cyclohepten-5-one

Cat. No. B009574
CAS RN: 19686-79-4
M. Wt: 110.15 g/mol
InChI Key: XHRNQDMNINGCES-UHFFFAOYSA-N
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Description

Cyclohepten-5-one is a chemical compound with the molecular formula C7H10O . It is also known by other names such as this compound, cyclohept-4-en-1-one, Cycloheptene-5-one, and Cyclohept-4-enone . The molecular weight of this compound is 110.15 g/mol .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, three novel dibenzo[a,d]this compound derivatives containing hole-transporting groups were synthesized and characterized . These compounds exhibit good thermal stabilities .


Molecular Structure Analysis

The molecular structure of this compound includes a seven-membered ring . The InChI representation of the molecule is InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study has reported the photophysical properties of the molecule . This suggests that this compound may participate in photochemical reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 110.15 g/mol and a molecular formula of C7H10O . It has a computed XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .

Scientific Research Applications

Synthesis of Dibenzo[a,c]cyclohepten-5-ones

Cyclohepten-5-one: serves as a precursor in the synthesis of dibenzo[a,c]cyclohepten-5-ones . These compounds are synthesized through a sequential Suzuki-Miyaura coupling followed by an aldol condensation reaction . This process is significant for creating a variety of biaryl compounds with potential applications in pharmaceuticals and materials science.

Photophysical Studies

The compound’s derivatives, such as 5H-Dibenzo[a,d]this compound , are studied for their photophysical properties . These studies are crucial for understanding the excited-state behaviors of molecules, which can inform the development of new materials for optoelectronics and photonics.

Mass Spectrometry Fragmentation Studies

Mass spectrometry fragmentation: patterns of this compound derivatives provide insights into the structural aspects of these molecules . This information is valuable for the identification and characterization of new compounds in medicinal chemistry.

Ligand Synthesis for Catalysis

The compound is used in the synthesis of biphenyl-based arsine ligands . These ligands are then applied to palladium-catalyzed arsination reactions, which are pivotal in creating compounds for catalysis and organic synthesis .

Inhibitors of Protein Aggregation

Derivatives of this compound have been evaluated as inhibitors of insulin aggregation . This application is particularly relevant in the study of diseases such as diabetes, where protein aggregation can have significant pathological effects.

properties

IUPAC Name

cyclohept-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNQDMNINGCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338485
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19686-79-4
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohept-4-en-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohepten-5-one
Reactant of Route 2
Cyclohepten-5-one
Reactant of Route 3
Cyclohepten-5-one
Reactant of Route 4
Cyclohepten-5-one
Reactant of Route 5
Cyclohepten-5-one
Reactant of Route 6
Cyclohepten-5-one

Q & A

Q1: What is the basic structure of cyclohepten-5-one derivatives?

A1: this compound derivatives are characterized by a seven-membered carbocyclic ring containing a ketone functional group at the 5-position. These compounds often feature aromatic rings fused to the cycloheptene core, leading to diverse structures like dibenzo[a,d]this compound (dibenzosuberenone) and dibenzo[a,c]this compound.

Q2: What is the molecular formula and weight of dibenzosuberenone?

A2: The molecular formula of dibenzosuberenone is C15H10O, and its molecular weight is 206.24 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A3: Researchers frequently utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure and properties of these compounds. For instance, 1H NMR, MS, and elemental analysis were employed to confirm the structure of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]this compound. []

Q4: How does the presence of substituents on the dibenzosuberenone core influence its electrochemical properties?

A4: Studies have shown that different substituents on the 3,7-positions of dibenzosuberenone derivatives have a minimal effect on the energy levels of their highest occupied molecular orbitals (HOMO). This observation suggests that the core structure plays a dominant role in determining the electrochemical behavior of these compounds. []

Q5: What are some common synthetic approaches for preparing dibenzo[a,c]cyclohepten-5-ones?

A5: An efficient method involves a sequential Suzuki-Miyaura coupling reaction followed by an intramolecular aldol condensation. [] This strategy allows for the flexible construction of diverse dibenzo[a,c]this compound derivatives by utilizing readily available starting materials.

Q6: Can dibenzosuberenone undergo substitution reactions?

A6: Traditionally considered unreactive towards electrophilic substitution, dibenzosuberenone has shown reactivity with chlorosulfonyl isocyanate. This reaction leads to the unexpected introduction of a carbon substituent at the 4-position, highlighting the potential for novel synthetic transformations. []

Q7: How can the Wittig-Horner reaction be applied to the synthesis of this compound derivatives?

A7: The Wittig-Horner reaction, utilizing asymmetrically substituted cyclohepten-5-ones like dibenzosuberenone and thioxanthen-9-one, can produce mixtures of geometrical isomers. [] This reaction provides a route to structurally diverse derivatives, expanding the possibilities for exploring their properties.

Q8: What is a notable reaction involving 1,2,5-triphenylphosphole and dibenzosuberenone?

A8: In the presence of dibenzosuberenone, treating 1,2,5-triphenylphosphole with hydrogen bromide in benzene leads to the formation of 1,2,5-triphenyl-2-phospholene oxide. [] This reaction, where dibenzosuberenone acts as a promoter, showcases its potential in facilitating unique chemical transformations.

Q9: What are some potential pharmacological applications of this compound derivatives?

A9: Research suggests that certain derivatives, particularly dibenzosuberenone analogs, exhibit bronchodilator activity and can protect against histamine challenges. [] These findings point towards their potential use in treating respiratory diseases.

Q10: Have any this compound derivatives been investigated as p38 MAP kinase inhibitors?

A10: Yes, phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cyclohepten-5-ones have been explored as p38 MAP kinase inhibitors. These compounds hold promise for developing new therapies for chronic inflammatory diseases. []

Q11: What is the significance of the dibenzosuberenone scaffold in medicinal chemistry?

A11: The dibenzosuberenone scaffold is considered a privileged substructure in medicinal chemistry. Its presence in various biologically active compounds makes it a valuable starting point for developing new drugs. []

Q12: Have computational methods been employed to study this compound derivatives?

A12: Yes, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the conformational preferences and electronic properties of these compounds. [, ] For example, studies utilized CNDO charge distributions and 1H NMR data to provide evidence for the formation of π-dianions of dibenzosuberenone. []

Q13: How do conformational changes in dibenzo[a,d]cycloheptene derivatives impact their properties?

A13: Dynamic NMR studies have revealed the influence of substituents on the conformation and inversion barriers of dibenzo[a,d]cycloheptene derivatives. These conformational changes can affect their interactions with biological targets and influence their pharmacological activity. []

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